N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine is a compound with the molecular formula C28H45N7. It is known for its potent inhibitory effects on human immunodeficiency virus type 1 (HIV-1) infection. This compound is a derivative of KRH-1636 and has been developed to be orally bioavailable with enhanced anti-HIV-1 activity .
Preparation Methods
The synthesis of N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes the following steps:
Formation of the imidazole intermediates: This involves the reaction of appropriate starting materials under controlled conditions to form imidazole derivatives.
Coupling reactions: The imidazole intermediates are then coupled with other reactants to form the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Chemical Reactions Analysis
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used to study the interactions between chemokine receptors and their ligands.
Medicine: It is a potent inhibitor of HIV-1 infection and is being studied for its potential use in treating HIV/AIDS.
Industry: It is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine exerts its effects by binding to the CXCR4 receptor, a chemokine receptor involved in the retention and homing of hematopoietic progenitor cells in the bone marrow. By binding to this receptor, this compound inhibits the binding of the natural ligand, stromal cell-derived factor 1 (SDF-1α), thereby blocking the signaling pathways that lead to HIV-1 infection. This compound also inhibits the binding of anti-CXCR4 monoclonal antibodies that recognize the extracellular loops of CXCR4 .
Comparison with Similar Compounds
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine is compared with other CXCR4 antagonists such as AMD3100 and KRH-1636. While AMD3100 binds to the transmembrane region of CXCR4, this compound binds to the extracellular loops of the receptor. This difference in binding sites results in distinct mechanisms of action and efficacy. This compound has been shown to have higher oral bioavailability and more potent anti-HIV-1 activity compared to AMD3100 and KRH-1636 .
Similar compounds include:
AMD3100: A CXCR4 antagonist that binds to the transmembrane region of the receptor.
KRH-1636: A precursor to KRH-3955 with lower oral bioavailability and anti-HIV-1 activity.
Plerixafor: Another CXCR4 antagonist used in the mobilization of hematopoietic stem cells.
Properties
CAS No. |
675135-77-0 |
---|---|
Molecular Formula |
C28H45N7 |
Molecular Weight |
479.7 g/mol |
IUPAC Name |
N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine |
InChI |
InChI=1S/C28H45N7/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30) |
InChI Key |
SHGBVICHXYKTGY-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C |
Canonical SMILES |
CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.